molecular formula C8H16O3 B8430953 (R)-methyl 2-butoxypropionate

(R)-methyl 2-butoxypropionate

Cat. No.: B8430953
M. Wt: 160.21 g/mol
InChI Key: QBVBLLGAMALJGB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-butoxypropionate is an ester compound characterized by a chiral center at the second carbon of the propionate backbone, with a butoxy group (-OCH₂CH₂CH₂CH₃) and a methyl ester (-COOCH₃) substituent. This compound is structurally related to other methyl esters of substituted propionic acids, which are widely used in organic synthesis, polymer chemistry, and pharmaceuticals. Its stereospecific (R)-configuration may influence its reactivity, solubility, and biological activity compared to its (S)-enantiomer or racemic mixtures.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (2R)-2-butoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-5-6-11-7(2)8(9)10-3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

QBVBLLGAMALJGB-SSDOTTSWSA-N

Isomeric SMILES

CCCCO[C@H](C)C(=O)OC

Canonical SMILES

CCCCOC(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally related methyl esters and substituted propionates referenced in the evidence. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Methyl 2-Bromopropionate (C₄H₇BrO₂)

  • Structure : Bromine substituent at the α-carbon of the propionate backbone.
  • Molecular Weight: 167.002 g/mol (monoisotopic: 165.962942) .
  • Applications : Used as an alkylating agent in organic synthesis. Its bromine atom makes it reactive in nucleophilic substitution reactions.
  • Purity : Commercially available at 97% purity .
  • Distinction : The bromine atom in methyl 2-bromopropionate confers higher reactivity compared to the butoxy group in (R)-methyl 2-butoxypropionate, which is bulkier and less electrophilic.

Methyl 13-(R,S)-Hydroperoxy-9-trans,11-trans-octadecadienoate

  • Structure : A methyl ester of a hydroperoxy fatty acid derivative with conjugated double bonds .
  • Reactivity : Undergoes oxidation and decomposition reactions due to the hydroperoxy (-OOH) group.
  • Applications : Studied in lipid oxidation processes and as intermediates in peroxidation cascades .
  • Distinction : The hydroperoxy group and extended carbon chain contrast with the simpler butoxypropionate structure, limiting direct comparability.

(R)-Methyl 2-Amino-3-Chloropropionate Hydrochloride

  • Structure: Chiral methyl ester with amino (-NH₂) and chloro (-Cl) substituents .
  • Applications : Likely used in pharmaceutical synthesis (e.g., baclofen analogs) due to its bioactive substituents.
  • Distinction: The amino and chloro groups introduce hydrogen-bonding and polar interactions absent in this compound, altering solubility and biological activity.

Table 1: Physicochemical Properties of Methyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound* C₈H₁₆O₃ ~160.21 Butoxy, methyl ester Likely solvent or polymer precursor (inferred)
Methyl 2-bromopropionate C₄H₇BrO₂ 167.002 Bromine, methyl ester Alkylation agent
(R)-Methyl 2-amino-3-chloropropionate HCl C₄H₉ClNO₂·HCl 186.04 (free base) Amino, chloro, methyl ester Pharmaceutical intermediate

*Properties inferred from structural analogs due to lack of direct data.

Research Findings and Gaps

  • Stereochemical Effects : The (R)-configuration of methyl 2-butoxypropionate may influence its interaction with chiral catalysts or enzymes, analogous to how stereochemistry affects the activity of compounds like baclofen derivatives .
  • Thermal Stability : Methyl esters with bulky substituents (e.g., butoxy) typically exhibit lower volatility and higher boiling points compared to smaller analogs like methyl acetate .

  • Synthetic Challenges : The butoxy group’s steric hindrance may complicate esterification or transesterification reactions, requiring optimized conditions.

Q & A

Q. What are the established synthetic routes for (R)-methyl 2-butoxypropionate, and how can their efficiency be compared?

The synthesis of this compound typically involves esterification of 2-butoxypropionic acid with methanol under acid catalysis. Key parameters affecting yield include reaction temperature (optimized between 60–80°C), molar ratios of reactants (e.g., 1:1.2 acid-to-alcohol), and catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid). Efficiency can be evaluated using metrics such as reaction time, isolated yield, and enantiomeric excess (e.g., via chiral HPLC). For reproducibility, ensure detailed documentation of solvent purity, catalyst loading, and purification steps (e.g., distillation or recrystallization) .

Table 1 : Example comparison of synthetic routes

CatalystTemp (°C)Yield (%)ee (%)
H₂SO₄707898.5
PTSA658299.1

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and stereochemistry.
  • Chiral chromatography (e.g., HPLC with a chiral stationary phase) to verify enantiopurity.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Purity assessment via GC-FID or HPLC-UV, ensuring ≤0.5% impurities. Report data with appropriate precision (e.g., standard deviations for triplicate measurements) and adhere to metric units (e.g., ppm for NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks or inconsistent MS fragmentation patterns) require iterative validation:

  • Cross-validate with multiple techniques (e.g., 2D NMR such as COSY or HSQC to resolve overlapping signals).
  • Replicate synthesis to rule out batch-specific impurities.
  • Computational modeling (e.g., DFT calculations for NMR chemical shift prediction) to align experimental and theoretical data. Document discrepancies transparently and consider publishing raw data in supplementary materials to enable peer review .

Q. What experimental design strategies optimize enantioselective synthesis of this compound?

To enhance enantioselectivity:

  • Catalyst screening : Test chiral catalysts (e.g., lipases or organocatalysts) under varying solvent polarities.
  • Kinetic resolution : Monitor reaction progression to isolate the (R)-enantiomer before racemization occurs.
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent. Include statistical validation (e.g., ANOVA for parameter significance) and report confidence intervals for ee values .

Q. How should researchers address reproducibility challenges in scaling up laboratory synthesis?

Scalability issues often arise from inhomogeneous mixing or heat transfer limitations. Mitigation strategies include:

  • Process optimization : Use flow chemistry for better temperature control.
  • In-line analytics (e.g., PAT tools like FTIR probes) to monitor reaction progress in real time.
  • Pilot-scale trials : Gradually increase batch size (e.g., 10x increments) while tracking yield and purity. Publish detailed protocols, including equipment specifications and failure analyses, in supplementary materials .

Data Integrity & Reporting

Q. What criteria should guide the selection of purity thresholds for this compound in pharmacological studies?

Purity requirements depend on the application:

  • In vitro assays : ≥95% purity (HPLC-UV), with impurities identified via LC-MS.
  • In vivo studies : ≥98% purity, with residual solvent levels complying with ICH Q3C guidelines. Justify thresholds using toxicity data for impurities and disclose analytical methods (e.g., column specifications, gradient profiles) .

Q. How can researchers ensure robust data interpretation in structure-activity relationship (SAR) studies?

  • Control experiments : Include enantiomer (S)-methyl 2-butoxypropionate and racemic mixtures to isolate stereochemical effects.
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.
  • Statistical rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes. Pre-register hypotheses to minimize bias and share raw datasets via repositories like Zenodo .

Ethical & Methodological Compliance

Q. What ethical considerations apply to publishing synthetic protocols for this compound?

  • Safety compliance : Disclose hazards (e.g., flammability of solvents) and PPE requirements per OSHA guidelines .
  • Data transparency : Provide crystallographic data (if available) via CCDC or similar repositories.
  • Reproducibility : Adhere to BJOC standards by including step-by-step experimental details in supplementary files .

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